
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one is a chemical compound with the molecular formula C16H29NO2 and a molecular weight of 267.40696 g/mol This compound is characterized by its unique structure, which includes a propyl group, an oxa (oxygen-containing) ring, and an aza (nitrogen-containing) ring
Méthodes De Préparation
The synthesis of 5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a propyl group donor, an oxygen source, and a nitrogen source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one involves its interaction with molecular targets and pathways within biological systems . The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Propyl-1-oxa-4-azacyclopentadec-10-en-15-one can be compared with other similar compounds, such as :
1-Oxa-4-azacyclopentadec-10-en-15-one: This compound lacks the propyl group, making it less hydrophobic and potentially altering its biological activity.
5-Methyl-1-oxa-4-azacyclopentadec-10-en-15-one: The presence of a methyl group instead of a propyl group can affect the compound’s reactivity and interactions with other molecules.
5-Ethyl-1-oxa-4-azacyclopentadec-10-en-15-one: The ethyl group provides different steric and electronic effects compared to the propyl group, influencing the compound’s properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
195320-65-1 |
|---|---|
Formule moléculaire |
C16H29NO2 |
Poids moléculaire |
267.41 g/mol |
Nom IUPAC |
5-propyl-1-oxa-4-azacyclopentadec-10-en-15-one |
InChI |
InChI=1S/C16H29NO2/c1-2-10-15-11-8-6-4-3-5-7-9-12-16(18)19-14-13-17-15/h3,5,15,17H,2,4,6-14H2,1H3 |
Clé InChI |
QDPAWHWSRVALOP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCCCC=CCCCC(=O)OCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester](/img/structure/B12580298.png)
![7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine](/img/structure/B12580299.png)
![Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-](/img/structure/B12580306.png)
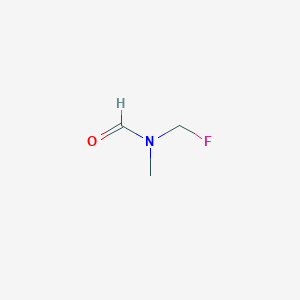
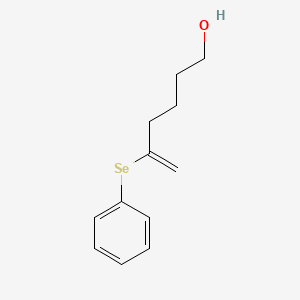
![[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12580333.png)

![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)

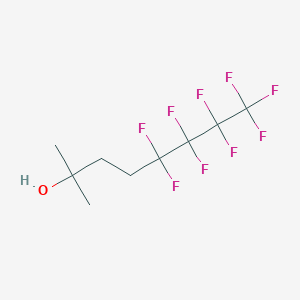
![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
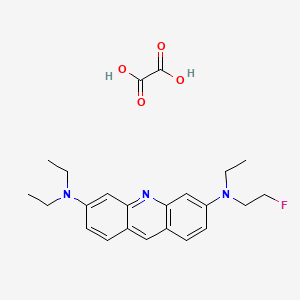
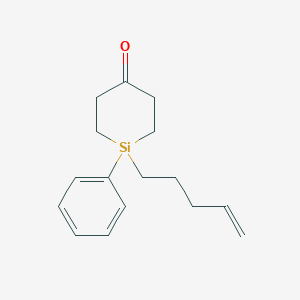
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
